N-(2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)benzamide
Description
N-(2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)benzamide is a complex organic molecule featuring a benzamide moiety linked to a 1,3,5-triazine core via a glycinamide spacer. The triazine ring is substituted with two dimethylamino groups at the 4- and 6-positions, which confer electron-donating properties and influence reactivity in catalytic or binding applications.
Properties
IUPAC Name |
N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-23(2)16-20-13(21-17(22-16)24(3)4)10-18-14(25)11-19-15(26)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,18,25)(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIJJACXDNTSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 4,6-dichloro-1,3,5-triazine with dimethylamine under controlled conditions to form the bis(dimethylamino) derivative. This intermediate is then reacted with a suitable oxoethylating agent to introduce the oxoethyl group. Subsequently, the benzamide moiety is introduced via nucleophilic substitution or amidation reactions, often under basic or catalytic conditions to facilitate the formation of the final compound.
Industrial Production Methods
For large-scale production, the synthesis process is adapted to ensure scalability, yield, and cost-effectiveness. The use of high-throughput reactors and optimization of reaction parameters, such as temperature, pressure, and solvent systems, is crucial. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired product purity.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in oxidation, reduction, and substitution reactions, driven by its reactive triazine ring and amide moieties.
| Reaction Type | Key Features |
|---|---|
| Oxidation | Mild conditions using agents like hydrogen peroxide or sodium periodate. |
| Reduction | Achieved with sodium borohydride or lithium aluminum hydride. |
| Substitution | Nucleophilic substitution at the triazine ring, enabled by basic or acidic media. |
Reagents and Reaction Conditions
The reactivity of the compound depends on the choice of reagents and reaction parameters:
Oxidative C−C Bond Cleavage
A key reaction involves the oxidative cleavage of ketones to form α-ketoamides. For example, ketones react with 2-amino triazines in the presence of CuCl, I₂, and oxygen to generate intermediates that undergo cleavage, yielding amides and aldehydes . This process highlights the compound’s role in selective synthesis under mild conditions.
Substitution Reactions
The triazine ring’s electron-deficient nature facilitates nucleophilic substitution. For instance, dimethylamino groups on the triazine can react with nucleophiles (e.g., amines) under basic or acidic conditions, enabling functionalization.
Major Reaction Products
The outcomes of these reactions include:
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Oxidized derivatives : Altered triazine derivatives with modified functional groups.
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Reduced derivatives : Compounds with hydrogenated amide or triazine moieties.
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Substituted analogs : Functionalized triazine-amide hybrids, depending on the nucleophile used.
Scientific Research Applications
Biological Activities
N-(2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)benzamide exhibits several biological activities that make it a candidate for further research:
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Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism often involves apoptosis induction and cell cycle arrest .
Cell Line IC50 Value (µM) Mechanism of Action HCT-116 < 100 Apoptosis induction MCF-7 < 100 Cell cycle arrest HeLa < 100 Increased apoptotic cells - Enzyme Inhibition : The compound's structural motifs allow it to inhibit specific enzymes involved in metabolic pathways. For example, derivatives have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase, indicating potential applications in treating diabetes and Alzheimer's disease .
- Molecular Modeling Studies : Computational studies have been employed to predict the binding affinity of this compound to various targets. These studies help optimize the compound for therapeutic use by elucidating its interaction mechanisms .
Agricultural Applications
In addition to its medicinal properties, this compound may also have applications in agricultural science. Compounds with similar structures have been investigated for their herbicidal and insecticidal properties due to their ability to modulate plant growth regulators .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazine ring can act as a ligand for metal ions, influencing enzymatic activity. Additionally, the benzamide portion can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their conformation and function. The oxoethyl bridge facilitates these interactions by providing flexibility and spatial orientation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its triazine core and dimethylamino substituents. Below is a comparison with structurally related compounds from the evidence:
Key Comparisons:
Triazine vs. Pyrimidine Cores: The target compound’s 1,3,5-triazine core is more electron-deficient than pyrimidine (e.g., Analog 2), enhancing its suitability for metal coordination or nucleophilic substitution reactions . Pyrimidine derivatives (e.g., Analog 2) exhibit broader pharmacological activity (e.g., anti-oxidant effects) but lack the dimethylamino groups that modulate solubility and electronic properties in the target compound .
Substituent Effects: Dimethylamino vs. Benzamide Linkage: All analogs share a benzamide moiety, but the glycinamide spacer in the target compound may enhance conformational flexibility compared to rigid ureido or sulfonamide linkers in other derivatives .
Applications: The target compound’s dimethylamino-triazine structure aligns with agrochemicals like sulfentrazone (triazole-based) but diverges from pyrimidine-based anti-microbials (Analog 2) .
Data Table: Physicochemical and Functional Comparison
Research Findings and Limitations
- Synthetic Challenges : High-yield synthesis (e.g., 50% in Analog 1) may require optimized coupling reagents, as seen in HBTU-mediated reactions .
Biological Activity
N-(2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino groups and a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 343.435 g/mol. The unique structure contributes to its interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to bind effectively to specific enzymes and receptors. This interaction modulates enzymatic pathways, leading to various pharmacological effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes linked to disease pathways.
- Cellular Protection : Similar compounds have shown protective effects against cellular stress, particularly in pancreatic β-cells.
Table 1: Biological Activity Overview
Case Study 1: Pancreatic β-cell Protection
A study investigated the protective effects of benzamide analogs on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The compound exhibited significant protective activity, with an effective concentration () of 0.1 ± 0.01 μM. This highlights its potential as a therapeutic agent for diabetes management by preserving β-cell function under stress conditions.
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of similar benzamide derivatives revealed that modifications to the triazine scaffold could enhance biological activity. For example, derivatives with specific substituents showed improved potency and solubility compared to earlier analogs. This emphasizes the importance of structural modifications in optimizing therapeutic efficacy.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. These reactions can be optimized using various catalysts and purification techniques such as chromatography.
Table 2: Synthesis Pathway Overview
| Step | Description |
|---|---|
| Step 1 | Formation of the triazine ring |
| Step 2 | Introduction of dimethylamino groups |
| Step 3 | Coupling with benzamide moiety |
| Step 4 | Purification through chromatography |
Q & A
Q. What mechanistic insights can be gained from studying its interaction with biological macromolecules?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins/DNA. Fluorescence anisotropy tracks conformational changes upon binding. For in-cell studies, employ confocal microscopy with fluorescently tagged derivatives .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activity across different assays?
Q. What advanced computational methods predict off-target interactions or toxicity?
- Methodological Answer : Use Tox21 and PubChem databases for toxicity profiling. Machine learning models (e.g., DeepTox) predict hepatotoxicity. Molecular dynamics simulations (NAMD) assess membrane permeability and blood-brain barrier penetration .
Experimental Design
Q. How to design a robust structure-property relationship study for this compound?
Q. What methodologies quantify the compound’s environmental impact in aquatic ecosystems?
- Methodological Answer : Follow OECD 211 (Daphnia magna acute toxicity) and OECD 221 (algae growth inhibition) guidelines. Measure bioaccumulation factors (BCF) in fish models (e.g., zebrafish) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
